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1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Kinase inhibitor scaffold Structure-activity relationship Halogen bonding

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396878-81-1) is a critical pyrazolo[1,5-a]pyridine-aryl urea for kinase inhibitor discovery. Its unique 3,4-dichlorophenyl group ensures distinct target engagement vs. mono-chlorinated analogs. Procure as an authentic reference standard for SAR library anchoring, LC-MS/MS method development, or as a scaffold-hopping comparator for DP-802 series p38α switch-control pocket studies. Avoid assay variability—source high-purity ≥98% compound now.

Molecular Formula C15H12Cl2N4O
Molecular Weight 335.19
CAS No. 1396878-81-1
Cat. No. B2466071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
CAS1396878-81-1
Molecular FormulaC15H12Cl2N4O
Molecular Weight335.19
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H12Cl2N4O/c16-12-5-4-11(7-13(12)17)20-15(22)18-8-10-9-19-21-6-2-1-3-14(10)21/h1-7,9H,8H2,(H2,18,20,22)
InChIKeyYDYZVWTZHZEEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396878-81-1) – Compound Identity and Research-Grade Procurement Baseline


1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396878‑81‑1) is a synthetic urea derivative built on the pyrazolo[1,5‑a]pyridine heterocyclic scaffold [1]. Its molecular formula is C₁₅H₁₂Cl₂N₄O (MW 335.2) . The compound contains a 3,4‑dichlorophenyl substituent on one urea nitrogen and a pyrazolo[1,5‑a]pyridin‑3‑ylmethyl group on the other, placing it within a broader class of pyrazolopyridine‑aryl ureas that have been investigated for kinase inhibition, including PI3K and p38 MAP kinase targets [2][3]. The compound is catalogued under the research code DP‑802 in some databases [4]. Actual quantitative biological profiling data for this specific CAS entity remains absent from the open primary literature as of the search date.

Why In-Class Pyrazolopyridine Ureas Cannot Substitute for 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396878-81-1)


The pyrazolo[1,5‑a]pyridine‑aryl urea chemotype is exquisitely sensitive to both the regioisomeric attachment point on the pyrazolopyridine core and the substitution pattern on the phenyl ring [1]. Even among close analogs differing by a single chlorine position or linker length, kinase isoform selectivity and cellular potency can diverge dramatically; for example, PI3K inhibitor series in this scaffold toggle between pan‑PI3K, p110α‑selective, and p110δ‑selective profiles solely through linker and aryl modifications [1]. The 3,4‑dichlorophenyl substitution pattern of CAS 1396878‑81‑1 occupies a distinct chemical space that cannot be replicated by the 2‑chlorophenyl, 4‑chlorobenzyl, 4‑fluorobenzyl, or thiophenyl analogs commonly listed alongside it in vendor catalogs [2]. Procurement of a different in‑class compound without confirmatory head‑to‑head data therefore carries a high risk of altered target engagement, selectivity, and ADME properties.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396878-81-1) – Procurement Selection Guide


Structural Differentiation: 3,4-Dichloro vs. Mono-Chloro and Non-Chlorinated Phenyl Analogs in Pyrazolo[1,5-a]pyridine Urea Series

The 3,4-dichlorophenyl substitution pattern of CAS 1396878‑81‑1 provides two electron‑withdrawing chlorine atoms in a defined geometry, which is predicted to alter hydrogen‑bond acceptor/donor capacity, dipole moment, and hydrophobic surface area relative to the mono‑chloro (2‑Cl or 4‑Cl) and non‑chlorinated (4‑F, 4‑tBu, thiophenyl) analogs listed in the same pyrazolo[1,5‑a]pyridin‑3‑ylmethyl urea series [1]. In the broader PI3K inhibitor series where the pyrazolo[1,5‑a]pyridine core is retained but the aryl sulfonyl/carbonyl group is varied, isoform selectivity ratios (p110α/p110δ) span orders of magnitude (compound 41: pan-PI3K; compound 57: p110δ-selective; compound 58: p110α-selective) [2]. While these data are from a different linker series, they demonstrate that modest aryl modifications produce large biological shifts. No quantitative head-to-head data for CAS 1396878‑81‑1 against its closest aryl-urea analogs were found in the open literature as of the search date.

Kinase inhibitor scaffold Structure-activity relationship Halogen bonding

Target Engagement: p38α MAP Kinase Switch-Control Pocket Binding by a Structurally Related Dichlorophenyl-Pyrazole Analog (DP-802 Series)

A closely related compound from the DP‑802 series (PDB 3NNX: 2‑[3‑(3‑tert‑butyl‑5‑{[(2,3‑dichlorophenyl)carbamoyl]imino}‑2,5‑dihydro‑1H‑pyrazol‑1‑yl)phenyl]acetamide) has been co‑crystallized with phosphorylated p38α MAP kinase at 2.28 Å resolution, demonstrating binding to the switch‑control pocket rather than the canonical ATP hinge region [1]. This binding mode is associated with durable type II inhibition kinetics [1]. CAS 1396878‑81‑1 shares the dichlorophenyl‑urea pharmacophore with the PDB ligand but replaces the pyrazole core with a pyrazolo[1,5‑a]pyridine and uses a different linker. No co‑crystal structure or biochemical IC₅₀ for CAS 1396878‑81‑1 against p38α (or any other kinase) has been reported.

p38 MAP kinase Type II kinase inhibitor Switch-control pocket

Cytotoxicity Potential: Pyrazolo[1,5-a]pyridine Aryl Urea Derivatives in MCF-7 Breast Cancer Cells

A series of pyrazolo[1,5‑a]pyridine derivatives bearing aryl urea, thiourea, and sulfonamide moieties were evaluated for cytotoxicity against MCF‑7 breast cancer cells [1]. The most active compounds in that series (thiourea derivatives 19 and 22) showed GI₅₀ values of 3.15 μM and 3.2 μM, while urea derivatives were generally less potent [1]. CAS 1396878‑81‑1, which contains a urea linker, was not explicitly tested in this study. The published data suggest that the urea linkage, as present in the target compound, may confer lower cytotoxicity than the thiourea analogs within the same scaffold family, though direct confirmation is lacking.

Cytotoxicity MCF-7 Anticancer screening

Recommended Research Application Scenarios for 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396878-81-1)


Kinase Inhibitor Scaffold Hopping and SAR Expansion Around the Dichlorophenyl-Urea Pharmacophore

CAS 1396878‑81‑1 is best deployed as a chemical probe to explore whether replacing the pyrazole core of the DP‑802 series (PDB 3NNX) with a pyrazolo[1,5‑a]pyridine scaffold retains or modulates p38α switch‑control pocket binding [1]. Procurement is justified for laboratories that already possess DP‑802 analog data and require a direct comparator to test the scaffold‑hopping hypothesis.

Negative Control for Thiourea-Based Pyrazolo[1,5-a]pyridine Cytotoxic Agents

Given the published trend that urea derivatives in this scaffold class exhibit lower MCF‑7 cytotoxicity than their thiourea counterparts [1], CAS 1396878‑81‑1 may serve as a urea‑linker control compound in anticancer screening panels where a thiourea analog is the primary hit. Its use as a control requires that the specific thiourea comparator be co‑tested in the same assay.

Physicochemical Property Benchmarking for 3,4-Dichlorophenyl Pyrazolopyridine Library Design

The 3,4‑dichlorophenyl substitution pattern introduces distinct lipophilicity and electronic properties relative to mono‑chlorinated and non‑chlorinated analogs [1]. Researchers synthesizing focused libraries can procure CAS 1396878‑81‑1 as an authentic reference standard for HPLC retention time indexing, LogP determination, and metabolic stability assays to anchor the 3,4‑dichloro chemical space within their broader SAR matrix.

Method Development and Validation in LC-MS Bioanalytical Assays

With its defined molecular formula (C₁₅H₁₂Cl₂N₄O), distinct isotopic pattern from two chlorine atoms, and commercial availability [1], this compound is suitable as a method development standard for optimizing LC‑MS/MS parameters (ionization, fragmentation, collision energy) for the pyrazolopyridine‑urea compound class, facilitating subsequent quantification of novel analogs in biological matrices.

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